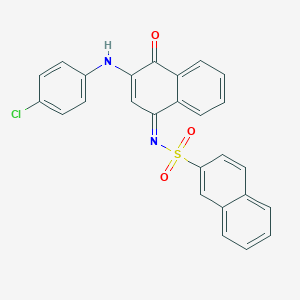
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethyl-N-(4-methylbenzoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethyl-N-(4-methylbenzoyl)benzenesulfonamide, commonly known as AMBS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
AMBS has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, AMBS has been shown to inhibit the growth of tumor cells and induce apoptosis. In neuroprotection research, AMBS has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation research, AMBS has been shown to reduce inflammation and alleviate pain.
Mecanismo De Acción
The mechanism of action of AMBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. AMBS has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
AMBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve cognitive function and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMBS has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on AMBS, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, and the elucidation of its mechanism of action. Additionally, the development of AMBS derivatives with improved efficacy and reduced toxicity could be a promising direction for future research.
Conclusion
AMBS is a compound with significant potential for various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AMBS could lead to the development of novel treatments for various diseases and conditions.
Métodos De Síntesis
AMBS can be synthesized using a multistep process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-acetyl-2-methyl-1-benzofuran-5-amine in the presence of a base. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to yield AMBS.
Propiedades
Fórmula molecular |
C28H27NO5S |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C28H27NO5S/c1-16-7-9-22(10-8-16)28(31)29(35(32,33)26-14-18(3)17(2)13-19(26)4)23-11-12-25-24(15-23)27(20(5)30)21(6)34-25/h7-15H,1-6H3 |
Clave InChI |
XEESNRSMRXMPGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)

![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![4-fluoro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281369.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
![4-chloro-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281371.png)
![N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281373.png)
![4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281375.png)
![4-methyl-N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281376.png)
